4-chloro-1-N-cyclobutylbenzene-1,2-diamine
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Overview
Description
4-Chloro-1-N-cyclobutylbenzene-1,2-diamine is an organic compound characterized by a benzene ring substituted with a chlorine atom and a cyclobutyl group attached to the nitrogen atom of a diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-N-cyclobutylbenzene-1,2-diamine typically involves the following steps:
Nitration and Reduction: The starting material, 4-chloronitrobenzene, undergoes nitration followed by reduction to yield 4-chloroaniline.
Cyclobutylation: The 4-chloroaniline is then reacted with cyclobutylamine under suitable conditions to form the desired diamine compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-N-cyclobutylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly employed.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-Chloro-1-N-cyclobutylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a precursor for pharmaceutical compounds.
Industry: It can be utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-N-cyclobutylbenzene-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-1,2-diaminobenzene: Similar structure but lacks the cyclobutyl group.
1-N-cyclobutylbenzene-1,2-diamine: Similar structure but lacks the chlorine atom.
Uniqueness: 4-Chloro-1-N-cyclobutylbenzene-1,2-diamine is unique due to the presence of both the chlorine atom and the cyclobutyl group, which can influence its chemical reactivity and biological activity. This combination of substituents may provide distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C10H13ClN2 |
---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
4-chloro-1-N-cyclobutylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H13ClN2/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8/h4-6,8,13H,1-3,12H2 |
InChI Key |
VILSKTJUMDAYMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
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